molecular formula C19H16BrN3O4S B6033643 {(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B6033643
M. Wt: 462.3 g/mol
InChI Key: PHUAURSOLNJUSX-UFFVCSGVSA-N
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Description

{(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone ring, a hydrazone linkage, and a bromobenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-bromobenzylidene with hydrazine to form the hydrazone intermediate.

    Cyclization to form the thiazolidinone ring: The hydrazone intermediate undergoes cyclization with a suitable thiocarbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its pharmacological potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the thiazolidinone ring may interact with active sites of enzymes, inhibiting their function. The hydrazone linkage can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {(2E)-2-[(2E)-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
  • {(2E)-2-[(2E)-{2-[(4-methylbenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
  • {(2E)-2-[(2E)-{2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Uniqueness

The uniqueness of {(2E)-2-[(2E)-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its bromobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c20-14-7-5-12(6-8-14)11-27-15-4-2-1-3-13(15)10-21-23-19-22-18(26)16(28-19)9-17(24)25/h1-8,10,16H,9,11H2,(H,24,25)(H,22,23,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUAURSOLNJUSX-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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